molecular formula C13H13NO B14216282 5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole CAS No. 827303-01-5

5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole

Cat. No.: B14216282
CAS No.: 827303-01-5
M. Wt: 199.25 g/mol
InChI Key: MXKCYETXULVQHO-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a β-keto ester with an amine and an aldehyde can lead to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(prop-1-en-1-yl)-1,3-oxazole: Lacks the methyl group at the 5-position.

    5-Methyl-2-(prop-1-en-1-yl)-1,3-oxazole: Lacks the phenyl group at the 4-position.

    5-Methyl-4-phenyl-1,3-oxazole: Lacks the prop-1-en-1-yl group.

Uniqueness

5-Methyl-4-phenyl-2-(prop-1-en-1-yl)-1,3-oxazole is unique due to the presence of all three substituents (methyl, phenyl, and prop-1-en-1-yl) on the oxazole ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

827303-01-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-methyl-4-phenyl-2-prop-1-enyl-1,3-oxazole

InChI

InChI=1S/C13H13NO/c1-3-7-12-14-13(10(2)15-12)11-8-5-4-6-9-11/h3-9H,1-2H3

InChI Key

MXKCYETXULVQHO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=NC(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

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